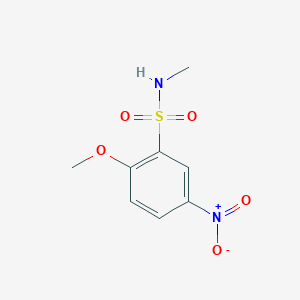
(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol
説明
“(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” is a compound with two chiral centers, indicated by the (2R,3S) notation . The “R” and “S” denote the absolute configuration of the chiral centers . The compound likely contains an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a benzhydryl group and a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two chiral centers, leading to the possibility of multiple stereoisomers . The configuration of these chiral centers (R or S) would determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The azetidine ring could potentially undergo ring-opening reactions . The hydroxyl group might be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the hydroxyl group could allow for hydrogen bonding, influencing its solubility and boiling point .科学的研究の応用
Synthesis and Medicinal Chemistry
(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol and its derivatives have been explored extensively in the synthesis of complex organic compounds and medicinal chemistry. For instance, azetidine iminosugars, closely related to this compound, were synthesized from d-glucose and exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential applications in enzyme inhibition (Lawande et al., 2015). In a similar context, studies on the synthesis of various azetidinones and azetidinols have been conducted, which are important in the development of pharmaceuticals (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).
Antibacterial Applications
A study on azetidinylquinolones demonstrated the significance of stereochemistry in antibacterial activity. These compounds, including variations of azetidin-3-ol, showed that absolute stereochemistry at asymmetric centers was crucial for enhancing in vitro activity and oral efficacy (Frigola et al., 1995). This highlights the potential of (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol derivatives in developing new antibacterial agents.
Tubulin Polymerization Inhibition and Antitumor Properties
The compound and its related derivatives have been investigated for their potential in inhibiting tubulin polymerization, a crucial process in cell division, making them candidates for antitumor agents. A study on related dihydrobenzofuran lignans, which are structurally similar, showed promising anticancer activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999). This suggests that (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol derivatives could be valuable in cancer research.
Corrosion Inhibition in Industrial Applications
Interestingly, derivatives of azetidinones, related to (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol, have been evaluated for their effectiveness as corrosion inhibitors, particularly in the oil industry. A study on thiazole derivatives as corrosion inhibitors demonstrated their efficacy in protecting oil-well tubular steel in hydrochloric acid solutions (Yadav, Sharma, & Kumar, 2015). This indicates potential industrial applications of (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol derivatives in material protection.
作用機序
将来の方向性
特性
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CJNGLKHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)





![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B3079410.png)




